molecular formula C13H17FN2O4 B6580002 N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 920162-13-6

N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No. B6580002
CAS RN: 920162-13-6
M. Wt: 284.28 g/mol
InChI Key: SUKNGXREQLYUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-Dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide (DMPEA) is an organic compound that has been studied for its potential applications in both scientific research and in laboratory experiments. It is a derivative of ethanediamide, a compound that is widely used in organic synthesis. DMPEA has been studied for its potential to act as a neurotransmitter, as well as its ability to interact with various receptors in the body. Additionally, DMPEA has been studied for its potential to act as an inhibitor of certain enzymes and pathways in the body.

Scientific Research Applications

The potential applications of N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide in scientific research are numerous. N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide has been studied for its potential to act as a neurotransmitter, as well as its ability to interact with various receptors in the body. Additionally, N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide has been studied for its potential to act as an inhibitor of certain enzymes and pathways in the body. For example, N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has been hypothesized to increase the amount of acetylcholine in the brain, leading to increased cognitive function.

Mechanism of Action

The exact mechanism of action of N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide is not fully understood. However, it is believed to interact with various receptors in the body, including the serotonin receptor 5-HT2A, the dopamine receptor D2, and the muscarinic acetylcholine receptor M1. Additionally, N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has been hypothesized to increase the amount of acetylcholine in the brain, leading to increased cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide have been studied in both animal models and in vitro studies. In animal models, N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide has been shown to increase the levels of the neurotransmitter serotonin in the brain, as well as to increase the levels of the neurotransmitter dopamine in the brain. Additionally, N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide has been shown to increase the levels of the neurotransmitter acetylcholine in the brain, which is believed to lead to increased cognitive function. In vitro studies have also shown that N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide has the potential to act as an inhibitor of certain enzymes and pathways in the body.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide in laboratory experiments are numerous. N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide is a highly stable compound and can be stored for long periods of time without significant degradation. Furthermore, N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide has been studied for its potential to act as a neurotransmitter, as well as its ability to interact with various receptors in the body.
The limitations of using N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide in laboratory experiments include its potential toxicity, as well as its potential to interact with other compounds in the body. Additionally, N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide has not been studied extensively in humans, and its potential effects on humans are not fully understood.

Future Directions

The potential future directions for the study of N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide are numerous. Further research is needed to better understand the biochemical and physiological effects of N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide in humans. Additionally, further research is needed to understand the potential therapeutic applications of N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide, as well as its potential interactions with other compounds in the body. Additionally, further research is needed to understand the potential mechanisms of action of N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide, as well as its potential to interact with various receptors in the body. Finally, further research is needed to understand the potential toxicity of N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide and its potential long-term effects on the body.

Synthesis Methods

N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide can be synthesized using a variety of methods, including the reaction of 4-fluorophenylmethyl chloride with 2,2-dimethoxyethanol, followed by the addition of ethanediamide. This method was first described by K.M. Kalashnikov and V.V. Kuznetsov in a 1990 publication. Other methods for the synthesis of N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide include the reaction of 4-fluorophenylmethyl chloride with 2,2-dimethoxyethanol and the addition of ethylenediamine, as well as the reaction of 4-fluorophenylmethyl chloride with ethylenediamine and the addition of 2,2-dimethoxyethanol.

properties

IUPAC Name

N'-(2,2-dimethoxyethyl)-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4/c1-19-11(20-2)8-16-13(18)12(17)15-7-9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKNGXREQLYUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide

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